2,5-bis(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
This compound features a fused pyrazolo[1,5-c][1,3]oxazine core substituted with two benzo[d][1,3]dioxol-5-yl groups. The pyrazolo-oxazine scaffold combines a pyrazole ring fused with an oxazine heterocycle, conferring structural rigidity and electronic diversity. The benzo[d][1,3]dioxolyl substituents are electron-rich aromatic systems known to enhance lipophilicity and modulate pharmacokinetic properties in bioactive molecules .
Properties
IUPAC Name |
2,5-bis(1,3-benzodioxol-5-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c1-2-4-19-16(3-1)18-11-17(14-5-7-20-22(9-14)29-12-27-20)25-26(18)24(31-19)15-6-8-21-23(10-15)30-13-28-21/h1-10,18,24H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMIYJIYDWDHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=C(C=C4)OCO5)C6=CC7=C(C=C6)OCO7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,5-bis(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structure includes two benzo[d][1,3]dioxole moieties, which are known for their pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer properties and mechanisms of action.
- Molecular Formula : C24H18N2O5
- Molecular Weight : 414.417 g/mol
- IUPAC Name : 2,5-bis(1,3-benzodioxol-5-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxol moiety. Specifically, derivatives similar to 2,5-bis(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Synthesis and Evaluation
A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxol groups and evaluated their anticancer activity. The compound exhibited promising results:
| Cell Line | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
These findings suggest that the compound is significantly more potent than doxorubicin in certain cell lines while showing low cytotoxicity towards normal cells (IC50 > 150 µM) .
The anticancer mechanisms of this compound include:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.
- Induction of Apoptosis : Studies utilizing annexin V-FITC assays indicated that the compound promotes apoptosis in cancer cells.
- Cell Cycle Arrest : Analysis revealed that treatment with the compound resulted in cell cycle arrest at specific phases.
- Mitochondrial Pathway Activation : The expression levels of apoptosis-regulating proteins such as Bax and Bcl-2 were altered upon treatment .
Structure-Activity Relationship (SAR)
The biological activity of compounds like 2,5-bis(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can be influenced by various structural features:
- Substitution Patterns : The position and nature of substituents on the benzodioxole rings play a crucial role in modulating potency.
- Planarity and Aromaticity : The planar structure enhances interaction with biological targets.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that compounds featuring the benzo[e]pyrazolo framework exhibit significant anticancer properties. For instance, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines. A study published in Pharmaceutical Research highlighted the synthesis of similar pyrazolo compounds that showed promising results in inhibiting tumor growth in vitro and in vivo .
Antimicrobial Properties
The compound's structural motifs suggest potential antimicrobial activity. A comparative study on benzodioxole derivatives indicated that modifications to the benzodioxole structure could enhance antibacterial and antifungal activities. In particular, compounds with similar dioxole structures were tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness .
Material Science
Polymer Chemistry
The incorporation of 2,5-bis(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Research indicates that integrating such compounds into polymer systems can improve their resistance to thermal degradation while maintaining flexibility .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Evaluation
In a study examining several pyrazolo compounds similar to 2,5-bis(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine, researchers synthesized derivatives and subjected them to cytotoxicity assays against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values below 10 µM, suggesting high potency against specific cancer types .
Case Study 2: Antimicrobial Testing
Another research effort focused on the antimicrobial properties of benzodioxole derivatives. Compounds were tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Some derivatives demonstrated significant zones of inhibition compared to control antibiotics, indicating potential for development as new antimicrobial agents .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to three structurally related pyrazoline derivatives:
Key Observations :
- The target compound’s fused oxazine ring introduces additional nitrogen and oxygen atoms, enhancing hydrogen-bonding capacity compared to simpler dihydro-pyrazoline cores .
- Dual benzo[d][1,3]dioxolyl groups likely increase molecular weight (estimated ~450 g/mol) and logP (~3.5), suggesting higher lipophilicity than analogs with single substituents .
Pharmacological and Physical Properties
Structure-Activity Relationship (SAR) Insights
- Benzo[d][1,3]dioxolyl Groups : Enhance binding to aromatic receptors (e.g., serotonin receptors) due to π-π stacking interactions .
- Cremer-Pople puckering parameters (e.g., amplitude $ q $, phase $ \phi $) could quantify ring distortion and correlate with bioactivity .
- Substituent Positioning : Dual substitution at C2 and C5 may create a planar, extended aromatic system, improving affinity for hydrophobic binding pockets.
Q & A
Q. What experimental design considerations are critical for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, typically starting with chalcone formation from salicylic aldehydes and acetophenones, followed by cyclization with hydrazine derivatives. Key steps include controlling reaction temperatures (e.g., reflux conditions in ethanol) and stoichiometric ratios to minimize side products. Post-synthesis purification via crystallization (ethanol) or silica gel chromatography ensures high purity. Characterization requires IR spectroscopy (to confirm functional groups like C=O and N-H), / NMR (to verify regiochemistry and stereochemistry), and mass spectrometry (to validate molecular weight) .
Q. Which purification techniques are most effective for isolating this compound?
Recrystallization from ethanol or ethanol-DMF mixtures is commonly used to remove unreacted intermediates. For complex mixtures, column chromatography on silica gel with gradient elution (e.g., hexane/ethyl acetate) resolves structurally similar byproducts. Purity is confirmed via melting point analysis and HPLC .
Q. What analytical methods are essential for structural confirmation?
A combination of NMR (to identify aromatic protons and dihydro-pyrazole protons), NMR (to confirm carbonyl and heterocyclic carbons), and IR spectroscopy (for detecting C-O-C in the benzo[d][1,3]dioxole moiety) is critical. High-resolution mass spectrometry (HRMS) provides exact mass validation. X-ray crystallography may resolve ambiguities in complex stereochemistry .
Q. How can researchers assess the compound’s stability under varying conditions?
Accelerated stability studies under thermal stress (via TGA/DSC), photolytic exposure (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13 buffers) identify degradation pathways. Analytical monitoring uses HPLC or LC-MS to track decomposition products .
Advanced Research Questions
Q. How can structural conformation challenges (e.g., ring puckering) be addressed in this compound?
The benzo[e]pyrazolo[1,5-c][1,3]oxazine core exhibits non-planar puckering. Cremer-Pople coordinates or torsion angle analysis (via X-ray crystallography) quantify deviations from planarity. Computational methods (DFT) model pseudorotation barriers, while - NOESY NMR identifies spatial proximity of protons in different conformers .
Q. What computational strategies predict bioavailability and drug-likeness?
Lipinski’s Rule of Five (molecular weight ≤500, logP ≤5, ≤5 H-bond donors, ≤10 H-bond acceptors) and Veber’s rules (polar surface area ≤140 Å, ≤10 rotatable bonds) evaluate drug-likeness. Tools like SwissADME calculate parameters, while molecular docking (AutoDock Vina) predicts target binding affinity .
Q. How can contradictory bioactivity data across studies be resolved?
Standardized assay protocols (e.g., fixed ATP concentrations in kinase assays) reduce variability. Replicate experiments (≥3 biological replicates) and meta-analysis of dose-response curves (IC/EC) identify outliers. Align experimental conditions (cell lines, solvent controls) with prior literature to isolate confounding factors .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?
Systematic substitution at the benzo[d][1,3]dioxol-5-yl or pyrazolo positions (e.g., electron-withdrawing vs. donating groups) followed by in vitro bioactivity screening (e.g., anticonvulsant MES test) identifies pharmacophores. QSAR models correlate electronic (Hammett constants) or steric (Taft parameters) descriptors with activity trends .
Q. How do solid-state vs. solution-phase properties differ, and why does this matter?
Polymorph screening (via DSC/XRD) reveals stability differences, while solubility studies (shake-flask method) quantify bioavailability limitations. Solid-state NMR or FT-IR compares hydrogen bonding networks in crystalline vs. amorphous forms, impacting dissolution rates .
Q. What computational tools model the compound’s interaction with biological targets?
Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) predict binding mode stability, while free-energy perturbation (FEP) calculations estimate binding affinity changes upon structural modification. Generative models (e.g., Adapt-cMolGPT) propose derivatives with enhanced target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
